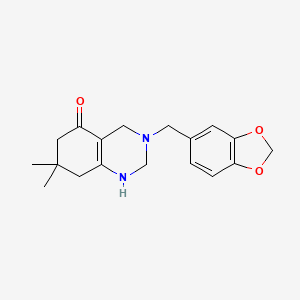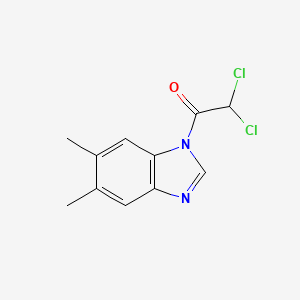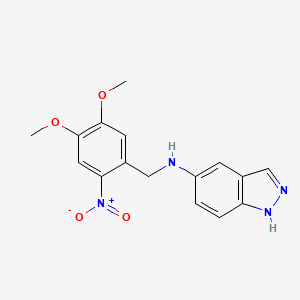![molecular formula C15H14N2O3S B5724939 N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5724939.png)
N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTA belongs to the family of thioamides and is synthesized by the reaction of 3-(methylthio)aniline and 2-nitrobenzoyl chloride.
Wirkmechanismus
The mechanism of action of N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can alter the expression of genes that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide in lab experiments is its ability to selectively inhibit the activity of HDACs. This makes it a valuable tool for studying the role of HDACs in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide. One area of research is the development of more effective methods for synthesizing this compound. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide is synthesized by the reaction of 3-(methylthio)aniline and 2-nitrobenzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid that is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its ability to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-21-13-7-4-6-12(10-13)16-15(18)9-11-5-2-3-8-14(11)17(19)20/h2-8,10H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXAGJDWRRSTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-nitro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5724859.png)


![5-[(2,4-dichlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5724876.png)





![3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)

![2-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724955.png)

